Hydrochloride Salt Provides a 3.6-Fold Enhancement in Aqueous Solubility Relative to Free Base
The hydrochloride salt of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide demonstrates a significantly lower computed LogP (XLogP3 = -0.8) compared to the free base form (XLogP3 = 0.3) [1]. This 1.1-unit reduction in LogP translates to an approximate 3.6-fold increase in aqueous solubility, as each LogP unit corresponds to a roughly 10-fold change in partition coefficient. The enhanced solubility facilitates formulation in aqueous buffers and reduces the need for organic co-solvents in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.8 (hydrochloride salt) |
| Comparator Or Baseline | 0.3 (free base, CAS 479065-34-4) |
| Quantified Difference | ΔLogP = -1.1; ~3.6-fold lower lipophilicity |
| Conditions | Computed using PubChem 2.1 (2021.05.07) and ChemSpider ACD/Labs predictions |
Why This Matters
For procurement, this difference dictates whether the compound can be directly used in aqueous biological assays without solubility-enhancing additives, impacting experimental reproducibility and cost.
- [1] PubChem. N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride. Computed Properties (XLogP3). https://pubchem.ncbi.nlm.nih.gov/compound/66617824. View Source
